molecular formula C17H21IN2O4 B12848456 di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate

di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate

Cat. No.: B12848456
M. Wt: 444.26 g/mol
InChI Key: DALPRXVWQZPDRW-UHFFFAOYSA-N
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Description

Di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate is a synthetic organic compound with the molecular formula C16H21IN2O4 It is a derivative of pyrrolo[3,2-c]pyridine, a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate typically involves multiple steps. One common method starts with the iodination of a pyrrolo[3,2-c]pyridine precursor. The iodination reaction is usually carried out using iodine and a suitable oxidizing agent under controlled conditions. The resulting iodinated intermediate is then subjected to esterification with tert-butyl groups to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the development of new biochemical probes or as a precursor for biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the iodine atom and the ester groups, which can participate in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

Di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate is unique due to the presence of two ester groups at the 1 and 6 positions of the pyrrolo[3,2-c]pyridine ring. This structural feature distinguishes it from other similar compounds and may confer unique reactivity and properties.

Properties

Molecular Formula

C17H21IN2O4

Molecular Weight

444.26 g/mol

IUPAC Name

ditert-butyl 3-iodopyrrolo[3,2-c]pyridine-1,6-dicarboxylate

InChI

InChI=1S/C17H21IN2O4/c1-16(2,3)23-14(21)12-7-13-10(8-19-12)11(18)9-20(13)15(22)24-17(4,5)6/h7-9H,1-6H3

InChI Key

DALPRXVWQZPDRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C(=C1)N(C=C2I)C(=O)OC(C)(C)C

Origin of Product

United States

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